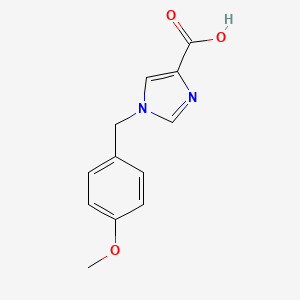

1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)6-14-7-11(12(15)16)13-8-14/h2-5,7-8H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSNGFRIOQVFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the imidazole ring.

Organic Synthesis:

Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including their antimicrobial and antifungal properties.

Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid | 4-Methoxybenzyl, COOH | C₁₂H₁₂N₂O₃ | 232.24 | Moderate polarity, H-bond donor |

| 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid | 4-Chlorophenyl, COOH | C₁₀H₇ClN₂O₂ | 222.63 | Increased lipophilicity |

| 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid | 4-Methoxybenzyl, NO₂, COOH | C₁₂H₁₁N₃O₅ | 277.23 | Electron-withdrawing nitro group |

| 2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-4-carboxylic acid | Benzimidazole, hydroxy-methoxy | C₁₅H₁₂N₂O₄ | 284.27 | Enhanced H-bonding capacity |

Biologische Aktivität

1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.23 g/mol

1. Anticancer Activity

Research indicates that 1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves cell cycle arrest and modulation of apoptotic pathways.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Leukemic Cells | 3 | Induction of S/G2 phase arrest |

| Breast Cancer Cells | 25 | Upregulation of anti-apoptotic proteins |

| Colon Cancer Cells | 15 | Downregulation of CDK2 and Cyclin B1 |

In a preliminary evaluation, the compound showed an IC50 value of 3 µM against leukemic cells, indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induces S/G2 cell cycle arrest, supported by downregulation of cyclins involved in cell cycle progression .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial activity is attributed to the carboxylic acid moiety, which enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .

The biological activity of 1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid is largely attributed to its ability to interact with specific molecular targets:

- Apoptotic Pathways : The compound modulates apoptotic proteins, leading to increased apoptosis in cancer cells.

- Cell Cycle Regulation : It affects key regulators of the cell cycle, causing cell cycle arrest.

- Antimicrobial Action : The presence of the carboxylic acid group enhances its interaction with bacterial membranes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Leukemia : A study focused on its effects on leukemic cells showed significant induction of apoptosis through the activation of caspases and cleavage of PARP, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Another study evaluated its antimicrobial properties against a panel of bacterial strains, demonstrating its effectiveness as an antibacterial agent .

Vorbereitungsmethoden

Palladium-Catalyzed Hydroxycarbonylation of Heteroaryl Halides

Method: A regioselective palladium-catalyzed hydroxycarbonylation of 4-halogenated imidazole derivatives using acetic-formic anhydride as the carbonyl source has been demonstrated to be efficient and scalable. The reaction employs Pd(OAc)2 as the catalyst, with dppf (1,1'-bis(diphenylphosphino)ferrocene) as ligand and diisopropylethylamine as base in DMF at 80-90°C.

Outcome: This method yields the corresponding 4-carboxylic acid imidazole derivatives in excellent yields with high regioselectivity.

Oxidation of 4-Formyl Imidazole Derivatives

Method: Starting from 1-(4-methoxybenzyl)imidazole-4-carboxaldehyde, oxidation using potassium permanganate (KMnO4) or other oxidants converts the aldehyde group to the carboxylic acid.

Catalysts and Conditions: The oxidation is typically performed in organic solvents such as dichloromethane at 40-50°C with stirring for several hours. This method provides high purity products with minimal by-products.

Direct Oxidative Carboxylation Using Oxygen and Catalysts

Method: A one-step oxidation of 1-(4-methoxybenzyl)imidazole using oxygen in the presence of novel catalyst systems under reflux conditions (70-90°C) has been reported. The process uses an oxidizing agent and catalyst to convert the methyl or methylene substituent at the 4-position into the carboxylic acid.

Advantages: This method is mild, has a high conversion rate, and is suitable for industrial scale-up due to simple operation and purification.

Enolization, Cyclization, Oxidation, and Hydrolysis Route

Method: Using ethyl acetamidoacetate as a starting material, a sequence of enolization, cyclization, catalytic oxidation-desulfurization, and hydrolysis yields 1H-imidazole-4-carboxylic acid derivatives. The catalytic oxidation employs inorganic salt composite catalysts (e.g., barium sulfate, ferric nitrate, iron sulfate) or antimony-based catalysts to enhance yield and selectivity.

Industrial Relevance: This method is economical, environmentally friendly, and allows catalyst recycling, making it attractive for large-scale production.

Representative Data Table of Preparation Methods

Research Findings and Notes

The palladium-catalyzed hydroxycarbonylation method is noted for its regioselectivity and robustness, making it suitable for the selective carboxylation of heteroaryl halides, including imidazole derivatives.

Oxidation of aldehyde intermediates to carboxylic acids provides a straightforward route but requires careful control of reaction conditions to avoid over-oxidation or side reactions.

The one-step oxidation using oxygen and novel catalysts represents an advancement in green chemistry, reducing the number of steps and hazardous reagents.

The enolization and cyclization route starting from ethyl acetamidoacetate is industrially promising due to low cost, environmental friendliness, and high yields.

Catalyst choice significantly affects yield and selectivity; inorganic salt composite catalysts and antimony-based catalysts have demonstrated improved performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.